molecular formula C8H5BrCl2O4S B1452243 Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate CAS No. 1157673-21-6

Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate

Cat. No. B1452243
M. Wt: 348 g/mol
InChI Key: BXODKTVTKUWNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate” is a chemical compound with the molecular formula C8H5BrCl2O4S . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate” is defined by its molecular formula, C8H5BrCl2O4S . The InChI code for this compound is 1S/C8H5BrCl2O4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate” is a powder at room temperature . The molecular weight of this compound is 348 .

Scientific Research Applications

Pharmaceutical Chemistry

  • Application : Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate is used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application : The preparation of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Synthesis of Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Analogs

  • Application : This compound can be used in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs . These analogs are employed as antifolates .
  • Methods of Application : The exact methods of application are not specified in the source, but it typically involves a series of chemical reactions to form the desired structure .
  • Results or Outcomes : The outcomes of these syntheses are the production of the mentioned analogs, which are used as antifolates .

Photoactive Materials

  • Application : Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate can be used in the synthesis of photoactive materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
  • Methods of Application : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
  • Results or Outcomes : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Synthesis of 9-O-(4-carboxybenzyl)berberine

  • Application : Methyl 4-(bromomethyl)benzoate, a similar compound, is used in the synthesis of 9-O-(4-carboxybenzyl)berberine .
  • Methods of Application : The exact methods of application are not specified in the source, but it typically involves a series of chemical reactions to form the desired structure .
  • Results or Outcomes : The outcomes of these syntheses are the production of the mentioned compound .

Safety And Hazards

“Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H314 and H335, indicating that it can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-bromo-2-chloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXODKTVTKUWNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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